molecular formula C13H12IN B15224643 (4-Iodophenyl)(phenyl)methanamine

(4-Iodophenyl)(phenyl)methanamine

Cat. No.: B15224643
M. Wt: 309.14 g/mol
InChI Key: SUQHPBBBXCRUCR-UHFFFAOYSA-N
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Description

(4-Iodophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H12IN It is a derivative of benzylamine, where the benzyl group is substituted with an iodine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodophenyl)(phenyl)methanamine typically involves the reaction of 4-iodobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Iodophenyl)(phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for radiolabeled compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Iodophenyl)(phenyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The iodine atom in the para position may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Iodophenyl)(phenyl)methanamine is unique due to the presence of both the iodine atom and the phenyl group, which can influence its reactivity and binding properties. The iodine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H12IN

Molecular Weight

309.14 g/mol

IUPAC Name

(4-iodophenyl)-phenylmethanamine

InChI

InChI=1S/C13H12IN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2

InChI Key

SUQHPBBBXCRUCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)N

Origin of Product

United States

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